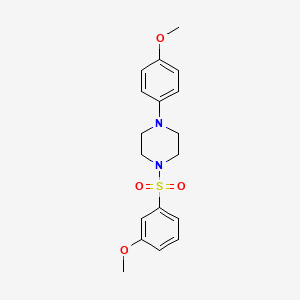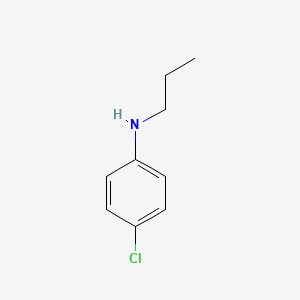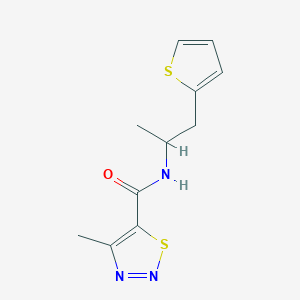![molecular formula C8H13NO B2505590 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol CAS No. 1824531-17-0](/img/structure/B2505590.png)
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)tricyclo[22102,6]heptan-3-ol is a chemical compound with the molecular formula C8H13NO It is a tricyclic compound featuring a unique structure that includes an aminomethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclo[2.2.1.02,6]heptane skeleton.
Functional Group Introduction: The aminomethyl group is introduced through a nucleophilic substitution reaction, often using reagents such as methylamine.
Hydroxyl Group Addition: The hydroxyl group is introduced via an oxidation reaction, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Ketones or aldehydes.
Reduced Derivatives: Various reduced forms of the compound.
Substituted Derivatives: Compounds with different functional groups replacing the aminomethyl group.
Applications De Recherche Scientifique
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[2.2.1.02,6]heptan-3-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
1-(Hydroxymethyl)tricyclo[2.2.1.02,6]heptan-3-ol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptane: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
1-(Aminomethyl)tricyclo[22102,6]heptan-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-3-8-2-4-1-5(8)6(8)7(4)10/h4-7,10H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPHAQPZCMSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)


![N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate](/img/structure/B2505513.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)
![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)
![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
